Hypoxanthine-13C5,15N4

Metabolic flux analysis Purine salvage pathway Stable isotope tracing

Hypoxanthine-13C5,15N4 (CAS 1987883-25-9) is a multiply stable isotope-labeled purine base incorporating five 13C and four 15N atoms. Its +9 Da mass shift (precursor m/z 141.8→124) versus unlabeled hypoxanthine (m/z 136.8→119) enables interference-free SID-LC-MS/MS quantification in complex biological matrices. Crucially, the dual 13C/15N labeling permits parallel tracking of purine salvage (IMP+9 via HPRT1) and de novo synthesis (IMP+3 from [13C2,15N]-glycine) in a single experiment—a capability absent in single-isotope variants. Ideal as an internal standard for plasma, urine, or tissue hypoxanthine assays and as a functional tracer for HPRT1 activity in hematological malignancy research. Isotopic purity: 99% atom 13C, 98% atom 15N. For research use only.

Molecular Formula C5H4N4O
Molecular Weight 145.049 g/mol
Cat. No. B12406936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypoxanthine-13C5,15N4
Molecular FormulaC5H4N4O
Molecular Weight145.049 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=O)NC=N2
InChIInChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1
InChIKeyFDGQSTZJBFJUBT-RIQGLZQJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.01 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hypoxanthine-13C5,15N4: Stable Isotope-Labeled Purine Base for Quantitative LC-MS/MS and Metabolic Flux Analysis


Hypoxanthine-13C5,15N4 (CAS 1987883-25-9) is a multiply stable isotope-labeled derivative of hypoxanthine, a naturally occurring purine base, incorporating five carbon-13 and four nitrogen-15 atoms into its molecular framework . It is classified as a stable isotope-labeled internal standard and metabolic tracer, with a molecular weight of 145.05 g/mol and a chemical purity typically ≥98% . Unlike unlabeled hypoxanthine, this isotopologue exhibits distinct mass spectrometric properties—a precursor ion of m/z 141.8 and product ion of m/z 124—that enable precise quantification in complex biological matrices without interference from endogenous hypoxanthine [1]. The compound is supplied as a solid and is soluble in aqueous acid, aqueous base, and DMSO .

Why Hypoxanthine-13C5,15N4 Cannot Be Replaced by Single-Isotope or Unlabeled Hypoxanthine Analogs


Generic substitution with unlabeled hypoxanthine or single-isotope variants (e.g., 13C5-only or 13C2,15N) is precluded by two non-interchangeable properties: first, the unique mass shift (Δm/z = +9 for the fully labeled 13C5,15N4 isotopologue versus unlabeled hypoxanthine at m/z 136.8) enables chromatographic co-elution with baseline mass resolution, a requirement for accurate stable isotope dilution mass spectrometry (SID-MS) [1]; second, the dual-isotope labeling (13C and 15N) permits simultaneous tracking of carbon and nitrogen atom flux through purine salvage pathways, a capability absent in single-isotope labeled compounds that fail to distinguish salvage-derived IMP (+9 mass shift) from de novo synthesized IMP (+3 mass shift) [2]. These analytical and mechanistic differentiations are quantified in the evidence below.

Hypoxanthine-13C5,15N4: Quantitative Differentiation Evidence for Procurement Decisions


Isotopic Labeling Pattern for Pathway-Specific Flux Quantification

The 13C5,15N4 labeling pattern enables unequivocal differentiation between de novo purine biosynthesis and purine salvage pathway activity. When [13C5,15N4]-hypoxanthine is incorporated via the salvage enzyme HPRT1, the resulting IMP exhibits a mass increase of +9 Da (IMP+9), whereas de novo synthesis from [13C2,15N]-glycine yields a +3 Da shift (IMP+3). This quantitative distinction cannot be achieved with 13C5-only hypoxanthine, which lacks the nitrogen-15 labels required to fully resolve salvage-derived metabolites [1]. In HCT116 cells, labeling with [13C5,15N4]-hypoxanthine (0.1 mmol/L) for 2 hours produced quantifiable IMP+9 levels, with significantly reduced IMP+9 production observed under low matrix stiffness conditions compared to stiff matrix (p < 0.05) [2].

Metabolic flux analysis Purine salvage pathway Stable isotope tracing

LC-MS/MS Quantification Precision Using 13C5-Hypoxanthine as Internal Standard

As an internal standard for LC-MS/MS, 13C5-hypoxanthine (the 13C5-labeled core common to 13C5,15N4-hypoxanthine) demonstrates a precursor ion of m/z 141.8 and product ion of m/z 124, while unlabeled hypoxanthine transitions from m/z 136.8 to 119 under identical collision energy (22 V) and retention time (1.77 min) [1]. This co-elution with distinct mass transitions corrects for ionization suppression and extraction variability. In validated UPLC-MS/MS assays, the use of 13C5-hypoxanthine internal standard enabled precise quantification of hypoxanthine in biological matrices with defined MRM parameters, achieving baseline separation of endogenous and internal standard signals [2].

LC-MS/MS Quantitative metabolomics Internal standardization

Isotopic Purity Specifications Enabling Quantitative Mass Spectrometry

Commercial specifications for Hypoxanthine-13C5,15N4 report isotopic enrichment of 99% atom 13C and 98% atom 15N, with overall chemical purity ≥98% by CP . In comparison, alternative isotopologues such as Hypoxanthine-13C2,15N provide only partial labeling (two 13C and one 15N) and are not characterized with equivalent atom% specifications in publicly available vendor documentation . The high isotopic enrichment of 13C5,15N4-hypoxanthine minimizes the contribution of unlabeled and partially labeled isotopologues to the MS signal, reducing quantitative error in isotope dilution experiments.

Isotopic purity Quality control Analytical chemistry

Functional Validation in Thiopurine Resistance Mechanisms

In a study of thiopurine resistance in acute lymphoblastic leukemia (ALL), [13C5,15N4]-hypoxanthine was used to quantify HPRT1-mediated salvage pathway activity. Reh-6MPR (6-mercaptopurine resistant) cells exhibited a dramatic decrease in [13C5,15N4]-IMP production from [13C5,15N4]-hypoxanthine compared to control Reh cells, quantitatively demonstrating HPRT1 loss-of-function. Re-expression of wild-type HPRT1 restored both drug sensitivity and [13C5,15N4]-IMP production [1]. No alternative hypoxanthine isotopologue (e.g., 13C5-only or 13C2,15N) has been validated in this specific functional assay context, establishing 13C5,15N4-hypoxanthine as the reference standard for HPRT1 activity measurements.

Drug resistance Acute lymphoblastic leukemia HPRT1 activity

Hypoxanthine-13C5,15N4: Recommended Research and Industrial Application Scenarios


Quantitative LC-MS/MS of Hypoxanthine in Biological Fluids

Use Hypoxanthine-13C5,15N4 as an internal standard for accurate quantification of endogenous hypoxanthine in plasma, urine, or tissue extracts. The +5 Da mass shift (m/z 141.8→124 for internal standard vs m/z 136.8→119 for analyte) enables correction for matrix effects and ionization variability, with defined MRM parameters validated in UPLC-MS/MS assays [1].

Metabolic Flux Analysis of Purine Salvage Pathway Activity

Employ [13C5,15N4]-hypoxanthine as a tracer to specifically measure purine salvage pathway flux via HPRT1. The +9 Da mass shift in IMP (IMP+9) allows unequivocal distinction from de novo synthesized IMP (+3 Da from [13C2,15N]-glycine), enabling parallel assessment of both pathways in a single experiment [2].

Mechanistic Studies of Thiopurine Resistance in Cancer

In ALL and other hematological malignancy models, use [13C5,15N4]-hypoxanthine to quantify HPRT1 functional activity as a biomarker of thiopurine sensitivity. Loss of [13C5,15N4]-IMP production correlates with HPRT1 loss-of-function mutations and drug resistance, providing a direct readout of salvage pathway competence [3].

Stable Isotope Dilution Method Development and Validation

Due to its high isotopic purity (99% atom 13C, 98% atom 15N), this compound is suitable as a primary internal standard for developing and validating SID-LC-MS/MS methods for purine metabolites, where low background from unlabeled species is required for method accuracy and precision .

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